REACTION_CXSMILES
|
[Na+].[Cl-].CC1C[C@@H]2C3C=CC(O)=CC=3O[C@:14]3([C:26]4[CH:27]=[CH:28][C:29]([OH:33])=[CH:30][C:31]=4O)[CH:15]2[C@@H:6]([C:7]2[C:8]([OH:44])=[CH:9][C:10](C4OC5C=C(O)C=CC=5C=4)=[CH:11][C:12]=2O3)C=1.[CH3:45][OH:46]>>[CH3:45][O:46][C:10]1[CH:11]=[CH:12][C:7]([CH2:6][CH2:15][CH2:14][C:26]2[CH:27]=[CH:28][C:29]([OH:33])=[CH:30][CH:31]=2)=[C:8]([OH:44])[CH:9]=1 |f:0.1|
|
Name
|
( 3.67 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3.82 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
( 21 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C[C@@H]2C=3C(=CC(=CC3O[C@]4(C2[C@H](C1)C=5C=CC(=CC5O4)O)C=6C=CC(=CC6O)O)C7=CC=8C=CC(=CC8O7)O)O
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 26 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC(=C(C1)O)CCCC=2C=CC(=CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |